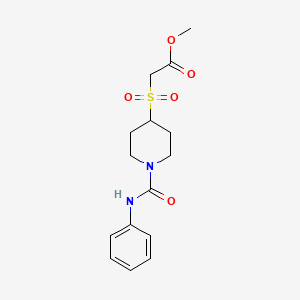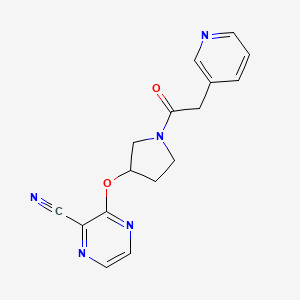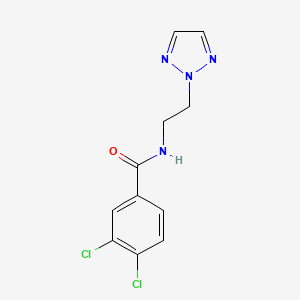
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide is a chemical compound that features a triazole ring and a dichlorobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Attachment of the Triazole to the Ethyl Chain: The triazole ring is then alkylated with an ethyl halide to form the N-(2-(2H-1,2,3-triazol-2-yl)ethyl) intermediate.
Coupling with 3,4-Dichlorobenzoyl Chloride: The final step involves the reaction of the intermediate with 3,4-dichlorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and careful control of reaction conditions to minimize by-products.
化学反应分析
Types of Reactions
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole or benzamide moieties.
Substitution: Substituted benzamide derivatives.
科学研究应用
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorobenzamide moiety can also interact with biological membranes, affecting their function.
相似化合物的比较
Similar Compounds
- N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3,4-dichlorobenzamide
- N-(2-(4H-1,2,3-triazol-4-yl)ethyl)-3,4-dichlorobenzamide
Uniqueness
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide is unique due to the specific position of the triazole ring and the dichlorobenzamide moiety. This unique structure can result in different biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
3,4-dichloro-N-[2-(triazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O/c12-9-2-1-8(7-10(9)13)11(18)14-5-6-17-15-3-4-16-17/h1-4,7H,5-6H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOVATJYZKAURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN2N=CC=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

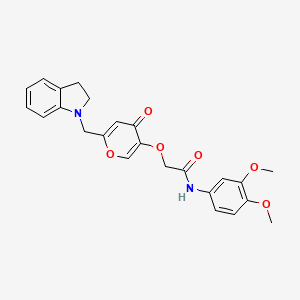
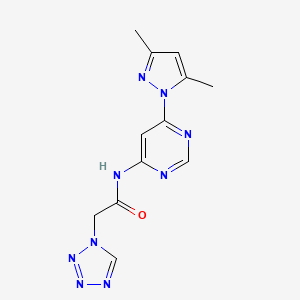
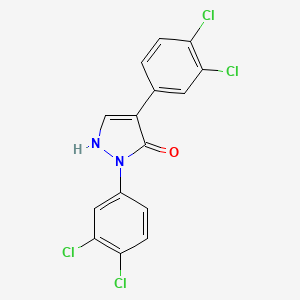
![Tert-butyl (1R,5S)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2945887.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2945888.png)
![(2E)-3-[(3,4-difluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2945889.png)
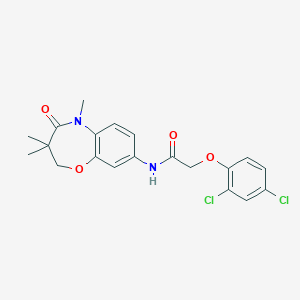
![2-chloro-N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}propanamide](/img/structure/B2945891.png)
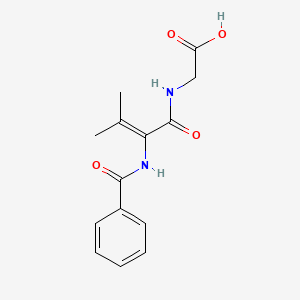
![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2945894.png)
